sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate
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Overview
Description
Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate is a labeled compound used in various scientific research applications. It is a derivative of sodium 3-methyl-2-oxobutanoate, also known as sodium alpha-ketoisovalerate. This compound is often used as a precursor in biochemical pathways and metabolic studies, particularly in the context of microbial metabolism and enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate typically involves the incorporation of carbon-13 isotopes into the molecular structure. This can be achieved through the use of labeled starting materials and specific reaction conditions that facilitate the incorporation of the isotopes. The general synthetic route involves the following steps:
Starting Material: The synthesis begins with a labeled precursor, such as 13C-labeled acetic acid or 13C-labeled pyruvic acid.
Reaction Conditions: The labeled precursor undergoes a series of chemical reactions, including condensation and oxidation, to form the desired compound. These reactions are typically carried out under controlled temperature and pH conditions to ensure the incorporation of the isotopes.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for research applications.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade labeled precursors and optimized reaction conditions to maximize yield and purity. The production process is typically carried out in specialized facilities equipped with the necessary infrastructure for handling isotopically labeled compounds.
Chemical Reactions Analysis
Types of Reactions
Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems, to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in studies of chemical reactions and mechanisms, particularly in the context of isotope effects and reaction kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the role of specific metabolites in cellular processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and processes, particularly in the field of biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate involves its role as a precursor in various biochemical pathways. The compound is metabolized by enzymes to form intermediates that participate in key metabolic processes. The molecular targets and pathways involved include:
Enzyme Activity: The compound is a substrate for enzymes such as transaminases and dehydrogenases, which catalyze its conversion to other metabolites.
Metabolic Pathways: It participates in pathways such as the tricarboxylic acid (TCA) cycle and amino acid metabolism, contributing to the production of energy and biosynthetic precursors.
Comparison with Similar Compounds
Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate can be compared with other similar compounds, such as:
Sodium 3-methyl-2-oxobutanoate: The non-labeled version of the compound, used in similar research applications but without the isotopic labeling.
Sodium 3-methyl-2-oxopentanoate: A related compound with an additional carbon atom in the structure, used in studies of longer-chain keto acids.
Sodium 3-methyl-2-oxopropanoate: A shorter-chain analog, used in studies of shorter-chain keto acids and their metabolic roles.
The uniqueness of this compound lies in its isotopic labeling, which allows for precise tracing and analysis in metabolic studies, providing insights that are not possible with non-labeled compounds.
Properties
IUPAC Name |
sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,2+1,3+1,4+1,5+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQBZDCJCRFGKA-JFGXUQBHSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH]([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.061 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173018-24-0 |
Source
|
Record name | 1173018-24-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.